molecular formula C19H22N2O5S B2696157 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 955746-93-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2696157
CAS No.: 955746-93-7
M. Wt: 390.45
InChI Key: NYSJLXYMNJGNPD-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Isoquinolinesulfonamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs), displaying selectivity toward therapeutically relevant isozymes. The crystal structure of hCA II in complex with a derivative of the compound has revealed unusual inhibitor binding modes, providing clues for designing more selective inhibitors for isozymes like the cancer-associated hCA IX and neuronal hCA VII (Mader et al., 2011).

Molecular Docking Studies

Molecular docking studies of 4-phthalimidobenzenesulfonamide derivatives, a related compound, have shown high selectivity and potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies help in understanding the interaction of these compounds with the enzymes, guiding the development of inhibitors for conditions such as Alzheimer's disease (Soyer et al., 2016).

Anticancer and Antitumor Activity

Compounds derived from N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide have shown potential anticancer and antitumor activities. For instance, derivatives have demonstrated significant potency against tumor cells in vitro, indicating a strong dependence of potency on the position of substitution on the anthracene nucleus, suggesting their potential in cancer treatment strategies (Sami et al., 1995).

Neuropharmacological Applications

The novel synthesis of selective Ca2+/calmodulin-dependent protein kinase II inhibitor, KN-93, a chemically similar compound, illustrates the compound's potential in neuropharmacological applications. KN-93's ability to inhibit dopamine (DA) formation in PC12h cells by modulating the reaction rate of tyrosine hydroxylase suggests its utility in studying catecholamine metabolism and potentially treating related disorders (Sumi et al., 1991).

Antimicrobial Activity

Research into the antimicrobial properties of related sulfonamide derivatives has demonstrated significant activity against various bacterial and fungal strains. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Vanparia et al., 2010).

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(22)21-9-8-14-4-5-16(10-15(14)12-21)20-27(23,24)19-11-17(25-2)6-7-18(19)26-3/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSJLXYMNJGNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.